molecular formula C17H15ClN2S B11485378 N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11485378
M. Wt: 314.8 g/mol
InChI Key: PHJHOCFEVVMABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound belonging to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring substituted with chlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the thiazole ring or the aromatic rings, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzyl alcohols or benzaldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiazole ring and aromatic substituents play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-aminothiazole: Similar in structure but lacks the methylphenyl group.

    N-(4-methylphenyl)-2-aminothiazole: Similar in structure but lacks the chlorophenyl group.

    N-(4-bromophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine: Similar but with a bromine atom instead of chlorine.

Uniqueness

N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific combination of substituents on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H15ClN2S

Molecular Weight

314.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H15ClN2S/c1-11-3-5-13(6-4-11)16-12(2)21-17(20-16)19-15-9-7-14(18)8-10-15/h3-10H,1-2H3,(H,19,20)

InChI Key

PHJHOCFEVVMABO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.